molecular formula C17H21N3O3 B11208725 4-HO-N'-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide

4-HO-N'-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B11208725
M. Wt: 315.37 g/mol
InChI Key: VYGHIRYTACFNIM-WOJGMQOQSA-N
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Description

4-HO-N’-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a unique structure that includes a quinoline core, a hydrazide group, and a methylpropylidene substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HO-N’-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Hydrazide Group: The hydrazide group is introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.

    Addition of the Methylpropylidene Group: The final step involves the condensation of the hydrazide derivative with an appropriate aldehyde or ketone, such as methylpropanal, under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the quinoline core or the hydrazide group, potentially yielding dihydroquinoline or hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline core, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-HO-N’-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential antimicrobial and anticancer activities. The presence of the quinoline core, known for its biological activity, makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic effects. Research focuses on their ability to interact with biological targets, such as enzymes or receptors, to modulate physiological processes.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-HO-N’-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a potential mechanism for its anticancer activity. The hydrazide group can form covalent bonds with enzyme active sites, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-HO-N’-(1-Methylpropylidene)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
  • 1-Hexyl-4-HO-N’-(1-Methylpropylidene)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
  • 1-Allyl-4-HO-N’-(1-Methylpropylidene)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

Uniqueness

The uniqueness of 4-HO-N’-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide lies in its specific substituents and the resulting biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and reactivity, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of 4-HO-N’-(1-Methylpropylidene)-2-oxo-1-PR-1,2-dihydro-3-quinolinecarbohydrazide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-[(E)-butan-2-ylideneamino]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C17H21N3O3/c1-4-10-20-13-9-7-6-8-12(13)15(21)14(17(20)23)16(22)19-18-11(3)5-2/h6-9,21H,4-5,10H2,1-3H3,(H,19,22)/b18-11+

InChI Key

VYGHIRYTACFNIM-WOJGMQOQSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C(\C)/CC)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=C(C)CC)O

Origin of Product

United States

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